

In-Depth Technical Guide: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Cat. No.: B1245196

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CAS Number: 425392-44-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of chloro, bromo, and carboxylate functional groups on a thiazole core makes it a versatile synthetic intermediate. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the chloro and ester moieties offer further sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, detailed experimental protocols for its use, and its application in the development of targeted therapeutics, specifically as a building block for Melanocortin 2 Receptor (MC2R) modulators.

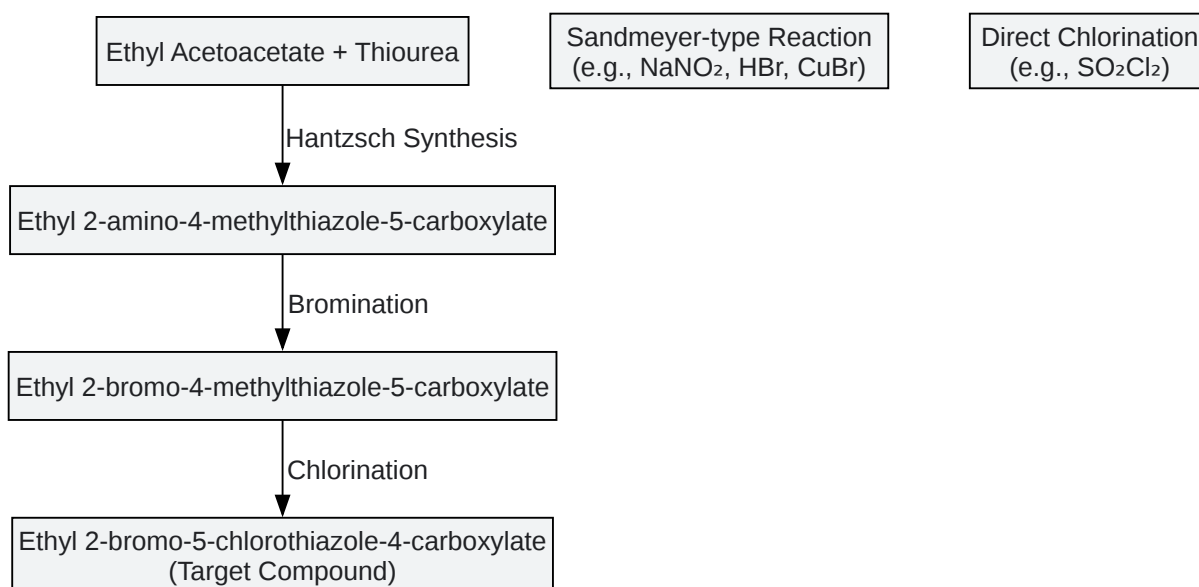
Chemical Properties and Data

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a stable, crystalline solid under standard conditions. The combination of electron-withdrawing groups on the thiazole ring enhances its electrophilic nature, particularly at the C2 position.^[1]

Property	Data	Reference(s)
CAS Number	425392-44-5	[2][3]
Molecular Formula	C ₆ H ₅ BrClNO ₂ S	[2][4]
Molecular Weight	270.53 g/mol	[2][3]
Appearance	White to light yellow beige crystalline powder	[2]
Purity	≥ 95% (as determined by HPLC)	[2]
IUPAC Name	Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate	[3]
Synonyms	2-Bromo-5-chloro-thiazole-4-carboxylic acid ethyl ester	[2][3]
Storage Conditions	Store at 0-8°C, protected from light and moisture	[2]
Solubility	Data not publicly available; likely soluble in common organic solvents like Dioxane, THF, DMF.	
Melting Point	Data not publicly available.	
Boiling Point	Data not publicly available.	
Spectroscopic Data	Specific spectral data (NMR, IR, MS) is not publicly available and typically provided on a lot-specific Certificate of Analysis by suppliers.	

Synthesis Pathway

While a specific, detailed protocol for the synthesis of **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** is not readily available in peer-reviewed literature, a plausible synthetic route can be constructed based on the well-established Hantzsch thiazole synthesis and subsequent halogenation reactions. The general approach involves the formation of a substituted aminothiazole ester followed by sequential halogenation.



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Caption: Plausible synthetic workflow for the target compound.

Conceptual Steps:

- **Hantzsch Thiazole Synthesis:** The initial thiazole core, such as Ethyl 2-aminothiazole-4-carboxylate, can be synthesized via the condensation of an α -halocarbonyl compound with a thioamide, a classic Hantzsch reaction.^{[5][6]}
- **Diazotization and Bromination:** The amino group at the 2-position can be replaced with a bromine atom using a Sandmeyer-type reaction. This involves diazotization with a nitrite

source under acidic conditions, followed by decomposition of the diazonium salt in the presence of a bromide source (e.g., CuBr).

- Chlorination: The final step would be the regioselective chlorination at the 5-position of the thiazole ring. This can often be achieved using chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Applications in Research and Development

This molecule serves as a pivotal building block in several areas:

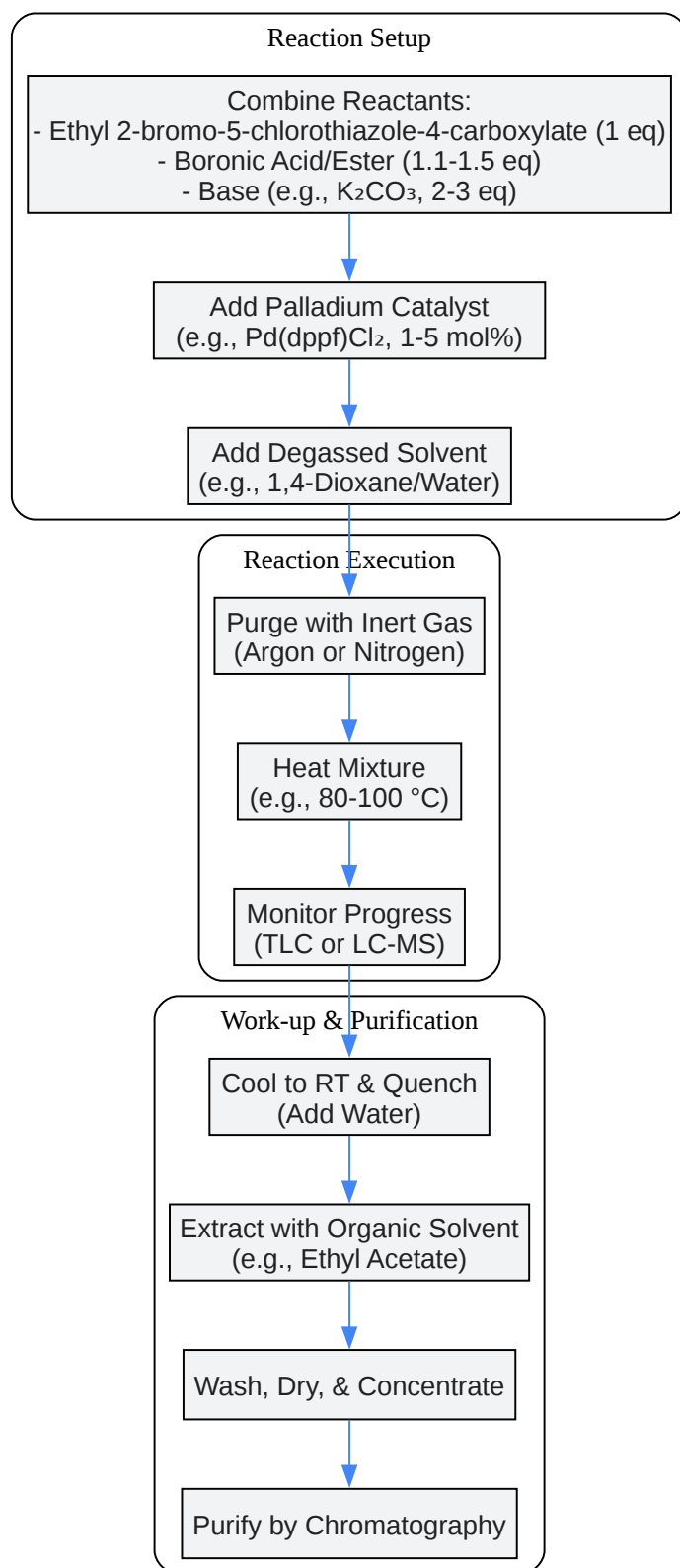
- Pharmaceutical Development: It is a key intermediate for synthesizing compounds targeting a range of diseases. Its derivatives have been investigated as anti-inflammatory, antimicrobial, anti-infective, and anti-cancer agents.^[2] A notable application is in the synthesis of Melanocortin 2 Receptor (MC2R) modulators, which are relevant for treating disorders associated with the hypothalamic-pituitary-adrenal axis.^[7]
- Agrochemicals: The thiazole scaffold is present in many pesticides and fungicides. This compound is used in the development of new crop protection agents.^[2]
- Organic Synthesis: The orthogonal reactivity of the bromo and chloro substituents makes it a valuable tool for creating complex molecular architectures through sequential, site-selective cross-coupling reactions.^{[8][9]}

Experimental Protocols

The following protocols are detailed methodologies for key reactions involving the title compound, with a focus on palladium-catalyzed cross-coupling, which is its most prominent application.

General Workflow for Suzuki-Miyaura Cross-Coupling

The workflow outlines the standard procedure for using the title compound in a Suzuki-Miyaura reaction to introduce a new carbon-carbon bond at the 2-position.



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Caption: Standard experimental workflow for Suzuki coupling.

Detailed Protocol: Synthesis of Ethyl 5-chloro-2-(2-ethoxypyridin-3-yl)thiazole-4-carboxylate

This protocol is adapted from a procedure described in patent literature (WO2024175925A1) and represents a specific application of the title compound in the synthesis of an MC2R modulator intermediate.^[7]

Materials:

- **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** (1.0 g, 3.70 mmol, 1.0 eq)
- (2-ethoxypyridin-3-yl)boronic acid (0.741 g, 4.44 mmol, 1.2 eq)
- Potassium Carbonate (K_2CO_3) (1.022 g, 7.39 mmol, 2.0 eq)
- $Pd(amphos)Cl_2$ (or similar Pd catalyst, e.g., $Pd(dppf)Cl_2$) (0.039 g, 0.055 mmol, 0.015 eq)
- 1,4-Dioxane (3 mL)
- Water (0.3 mL)
- Nitrogen or Argon gas
- Reaction vessel (e.g., microwave vial or Schlenk tube)

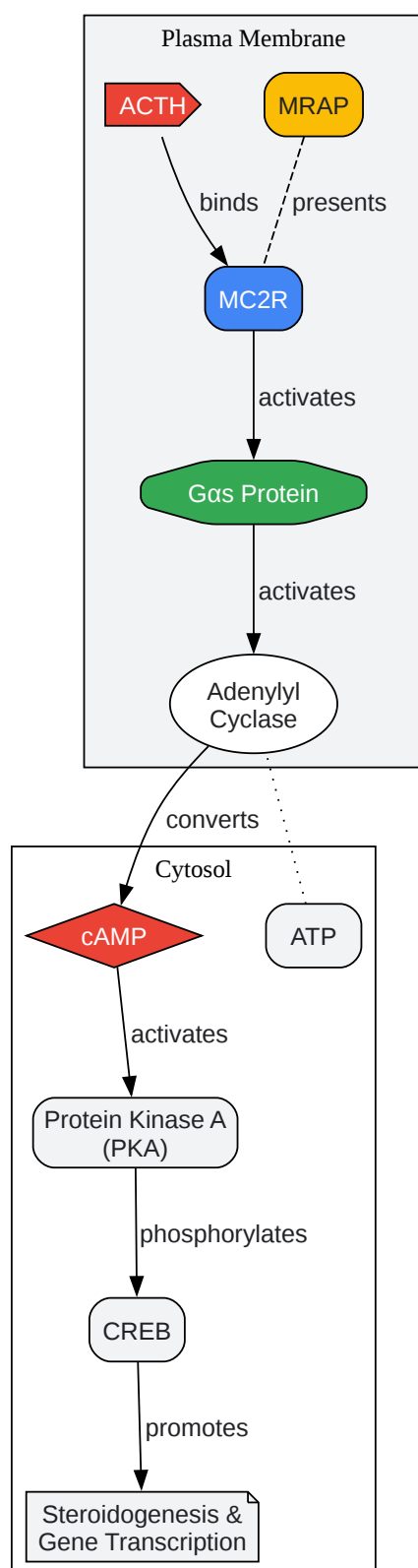
Procedure:

- To a reaction vessel, add **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate**, (2-ethoxypyridin-3-yl)boronic acid, and potassium carbonate.
- Add the 1,4-Dioxane and Water solvent system.
- Bubble nitrogen or argon gas through the stirred reaction mixture for 5-10 minutes to degas the solution.
- Add the palladium catalyst ($Pd(amphos)Cl_2$) to the mixture.
- Seal the vessel and heat the reaction to 100 °C.

- Stir the reaction at this temperature overnight (or until completion as monitored by UPLC or TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the resulting residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in petroleum ether) to yield the desired product, ethyl 5-chloro-2-(2-ethoxypyridin-3-yl)thiazole-4-carboxylate.

Biological Context: MC2R Signaling Pathway

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a precursor to molecules that modulate the Melanocortin 2 Receptor (MC2R). MC2R is a G-protein coupled receptor (GPCR) primarily expressed in the adrenal cortex and is essential for adrenal steroidogenesis. Its signaling is initiated by the binding of its specific ligand, Adrenocorticotrophic Hormone (ACTH).



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Caption: Simplified MC2R signaling pathway upon ACTH stimulation.

Pathway Description:

- **Ligand Binding:** Adrenocorticotrophic hormone (ACTH) from the pituitary gland binds to the MC2R. The proper cell surface expression and function of MC2R require the presence of a crucial accessory protein, MRAP (MC2R accessory protein).
- **G-Protein Activation:** Ligand binding induces a conformational change in MC2R, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the G α s subunit.
- **Adenylyl Cyclase Activation:** The activated G α s subunit dissociates and stimulates the enzyme adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.
- **Downstream Effects:** Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to the transcription of genes involved in steroidogenesis (e.g., cortisol production).

Modulators derived from **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** can act as either agonists or antagonists at the MC2R, thereby stimulating or inhibiting this pathway, offering therapeutic potential for adrenal-related disorders.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245196#ethyl-2-bromo-5-chlorothiazole-4-carboxylate-cas-number-425392-44-5]

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